molecular formula C28H25N5O4 B8501284 3'-Azido-5'-trityl-2',3'-dideoxyuridine

3'-Azido-5'-trityl-2',3'-dideoxyuridine

Cat. No.: B8501284
M. Wt: 495.5 g/mol
InChI Key: UXZVJXHFRPKVBE-BFLUCZKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Nucleoside Analog Development and Anti-Retroviral Research

The journey of nucleoside analogs in therapeutic research is deeply intertwined with the quest for effective antiviral agents, particularly following the identification of the human immunodeficiency virus (HIV) as the causative agent of acquired immunodeficiency syndrome (AIDS) in the early 1980s. nih.gov This critical health crisis spurred immense research and development efforts, with a significant focus on inhibiting the HIV-1 reverse transcriptase, an enzyme crucial for the virus's replication cycle. nih.gov This led to the exploration of modified nucleosides, molecules that could mimic natural nucleosides, integrate into the growing viral DNA chain, and terminate its elongation.

The pioneering work in this area led to the development of a class of compounds known as "chain terminators." acs.org A pivotal moment in this research was the synthesis and discovery of the anti-HIV activity of 3'-azido-3'-deoxythymidine (AZT, Zidovudine). Initially synthesized in the 1960s, its potent inhibitory effect on HIV replication was a landmark discovery. umich.edu The structure of AZT, and other 2',3'-dideoxynucleosides, is characterized by the replacement of the hydroxyl group at the 3'-position of the deoxyribose sugar with another group, in this case, an azido (B1232118) group, which prevents the formation of the phosphodiester bond necessary for DNA chain elongation. acs.org The success of AZT, the first NRTI approved for HIV treatment, paved the way for the development of a wide array of other nucleoside analogs, including dideoxycytidine (ddC, Zalcitabine) and dideoxyinosine (ddI, Didanosine), further solidifying the importance of this class of compounds in anti-retroviral therapy. acs.org

Overview of Current Research Trajectories in 3'-Azido-2',3'-dideoxyuridine (B1200160) Investigations

While the initial focus of 3'-azido-2',3'-dideoxynucleosides was on their anti-HIV activity, current research has expanded to explore their potential in other therapeutic areas and as tools in chemical biology. nih.gov Researchers continue to synthesize and evaluate novel analogs of 3'-azido-2',3'-dideoxyuridine with modifications aimed at enhancing their activity, selectivity, and metabolic stability.

One area of investigation involves the synthesis of various 5-substituted 3'-azido derivatives of 2'-deoxyuridine. nih.gov The introduction of different functional groups at the 5-position of the pyrimidine (B1678525) base can significantly influence the biological activity of the nucleoside analog. For instance, various 3'-azido analogs of pyrimidine deoxyribonucleosides have been synthesized and evaluated for their activity against HIV-1. umich.edu

Another research trajectory is the synthesis of purine-based 3'-azido-2',3'-dideoxynucleosides. Based on the promising anti-HIV activity and resistance profile of β-d-3'-azido-2',3'-dideoxyguanosine, a series of purine (B94841) modified nucleosides have been synthesized and evaluated for their antiviral activity. nih.govmedchemexpress.cn

Furthermore, the azido group itself provides a versatile chemical handle for further modifications through "click chemistry." d-nb.info This has enabled the use of azide-modified nucleosides for bioorthogonal labeling and functionalization of DNA and RNA. d-nb.info For example, a photoaffinity analog of AZT, 5-azido-3'-azido-2',3'-dideoxyuridine, has been synthesized to identify and characterize nucleotide-utilizing enzymes. nih.gov The azido group also allows for the conjugation of nucleosides to other molecules, such as fluorescent labels or boron clusters, for various biomedical applications. mdpi.com

Beyond antiviral research, 3'-azido-2',3'-dideoxynucleoside 5'-triphosphates have been investigated as inhibitors of telomerase, an enzyme involved in maintaining telomere length and implicated in cancer. nih.gov For example, 3'-azido-2',3'-dideoxyguanosine (B1384153) 5'-triphosphate (AZddGTP) has shown potent inhibitory activity against HeLa cell telomerase. nih.gov

The following table summarizes the anti-HIV-1 activity of some 3'-azido-2',3'-dideoxyuridine analogs and related compounds.

CompoundEC50 (µM) against HIV-1Cell Line
3'-Azido-2',3'-dideoxyuridine (AZddU)0.2Human peripheral blood mononuclear cells
3'-Azido-3'-deoxythymidine (AZT)0.002Human peripheral blood mononuclear cells
3'-Azido-2',3'-dideoxy-5-bromouridine1.0Human peripheral blood mononuclear cells
3'-Azido-2',3'-dideoxy-5-iodouridine1.1Human peripheral blood mononuclear cells
3'-Azido-2',3'-dideoxy-5-fluorouridine4.8Human peripheral blood mononuclear cells

This table presents a selection of research findings and is not exhaustive.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H25N5O4

Molecular Weight

495.5 g/mol

IUPAC Name

1-[(2R,4S,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C28H25N5O4/c29-32-31-23-18-26(33-17-16-25(34)30-27(33)35)37-24(23)19-36-28(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17,23-24,26H,18-19H2,(H,30,34,35)/t23-,24+,26+/m0/s1

InChI Key

UXZVJXHFRPKVBE-BFLUCZKCSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N=[N+]=[N-]

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N=[N+]=[N-]

Origin of Product

United States

Biochemical Mechanisms and Interactions at the Molecular Level

Intracellular Phosphorylation and Metabolic Activation

For 3'-Azido-2',3'-dideoxyuridine (B1200160) to exert its biological effects, it must undergo a series of phosphorylation steps within the host cell to be converted into its active triphosphate derivative. This metabolic activation is a critical prerequisite for its therapeutic activity.

The metabolic activation of AzddU is initiated by cellular nucleoside kinases, which catalyze the first phosphorylation step. AzddU serves as a substrate for these kinases, although with different efficiency compared to natural nucleosides or other analogs. nih.govnih.gov Studies using human peripheral blood mononuclear cell extracts have shown that AzddU is a competitive inhibitor of thymidine (B127349) phosphorylation, strongly suggesting that thymidine kinase is a key enzyme in its metabolism. nih.govnih.gov

The phosphorylation of nucleoside analogs is generally mediated by several cellular kinases, including thymidine kinase 1 (TK1), mitochondrial thymidine kinase 2 (TK2), and deoxycytidine kinase (dCK). nih.govresearchgate.net TK1 is primarily active during the S phase of the cell cycle, while TK2 is involved in the phosphorylation of nucleosides in non-dividing cells. researchgate.net The efficiency of phosphorylation by these kinases can significantly influence the potency of the nucleoside analog. For instance, AzddU has a lower affinity for phosphorylation in cell extracts compared to the related compound 3'-azido-3'-deoxythymidine (AZT), which may account for differences in their antiviral potency at equimolar concentrations. nih.govnih.gov The development of resistance to thymidine analogs has been linked to deficiencies in TK1, TK2, and dCK, underscoring their crucial role in the activation pathway. nih.gov

Following the initial phosphorylation of AzddU by a nucleoside kinase to form 3'-azido-2',3'-dideoxyuridine-5'-monophosphate (AzddU-MP), subsequent phosphorylation steps are carried out by other cellular enzymes, namely nucleoside monophosphate and diphosphate (B83284) kinases, to yield the diphosphate (AzddU-DP) and the active triphosphate (AzddU-TP) metabolites, respectively.

In studies conducted on human peripheral blood mononuclear cells (PBMC) and bone marrow cells (BMC), AzddU-MP was found to be the predominant intracellular metabolite. The levels of AzddU-DP and AzddU-TP were significantly lower, ranging from 10- to 100-fold less than the monophosphate form. Notably, in bone marrow cells, the triphosphate metabolite was not detected at all. This suggests that the conversion of the monophosphate to the diphosphate and subsequently to the triphosphate form may be rate-limiting steps in the metabolic activation of AzddU.

Kinetic Parameters of Thymidine Kinase Activity with Different Substrates
Substrate/InhibitorParameterValue (µM)Source
3'-Azido-2',3'-dideoxyuridine (AzddU)Apparent Km67 nih.gov
Apparent Ki290 nih.gov
3'-Azido-3'-deoxythymidine (AZT)Apparent Km1.4 nih.gov
Apparent Ki3.4 nih.gov
Thymidine (Natural Substrate)Km7.0 nih.gov

Enzymatic Target Interactions and Substrate Mimicry

The active metabolite, 3'-azido-2',3'-dideoxyuridine-5'-triphosphate, functions as a molecular mimic of the natural deoxynucleotide triphosphate, deoxythymidine triphosphate (dTTP). This allows it to interact with various DNA polymerizing enzymes.

The primary target for the antiviral activity of AzddU-TP is the reverse transcriptase (RT) enzyme of retroviruses like Human Immunodeficiency Virus type 1 (HIV-1) and Simian Immunodeficiency Virus (SIV). nih.govnih.gov AzddU-TP acts as a potent and highly selective competitive inhibitor of these viral enzymes with respect to the natural substrate, dTTP. nih.govnih.gov

The affinity of AzddU-TP for HIV-1 RT is comparable to that of AZT-TP. nih.govnih.gov Both compounds are not only competitive inhibitors but also serve as highly efficient substrates for the reverse transcriptase, being utilized at least 100 times more effectively than the natural substrate dTTP. nih.govnih.gov Once incorporated into the growing viral DNA chain, the 3'-azido group prevents the formation of the next 3',5'-phosphodiester bond, leading to the termination of DNA chain elongation. This chain-termination mechanism is the cornerstone of its potent anti-retroviral effect. nih.gov

A critical aspect of the therapeutic profile of AzddU is the high degree of selectivity of its triphosphate metabolite for viral RT over host cellular DNA polymerases. nih.govnih.gov This selectivity minimizes interference with the host cell's own DNA replication and repair mechanisms.

Studies have demonstrated that cellular DNA polymerase alpha exhibits a significantly higher preference for the natural substrate dTTP over AzddU-TP, with a preference factor of about 60-fold. nih.govnih.gov Similarly, the triphosphate of the related analog AZT is not significantly incorporated by human DNA polymerases alpha and delta. nih.gov This differential affinity is fundamental to the compound's selective toxicity against viral replication, forming the molecular basis for its positive therapeutic index. nih.gov

In addition to viral reverse transcriptase, the triphosphate forms of 3'-azido-2',3'-dideoxynucleosides have been identified as inhibitors of telomerase. nih.govnih.govscispace.comoup.com Telomerase is a specialized reverse transcriptase that maintains the length of telomeres at the ends of eukaryotic chromosomes and is implicated in cellular immortalization and cancer.

The triphosphate derivative of a related purine (B94841) analog, 3'-azido-2',3'-dideoxyguanosine (B1384153) (AZddGTP), has been shown to be a potent and selective inhibitor of telomerase from HeLa cells. nih.govscispace.comoup.com AZddGTP is incorporated into the 3'-terminus of DNA by the telomerase enzyme, effectively acting as a chain terminator for telomere elongation. nih.govscispace.comoup.com Long-term treatment of human cell lines with 3'-azido-2',3'-dideoxynucleosides, such as AZddG, results in reproducible telomere shortening. nih.govresearchgate.net This suggests that AzddU-TP may also possess the ability to inhibit telomerase, a mechanism that could be relevant to potential applications beyond antiviral therapy.

Cellular Disposition and Catabolism Studies

Investigations into the cellular uptake and breakdown of nucleoside analogs are crucial for understanding their therapeutic potential and metabolic fate. For the core structure of 3'-Azido-5'-trityl-2',3'-dideoxyuridine, these studies have been performed on its active form, 3'-azido-2',3'-dideoxyuridine (AZdU).

Investigation of Azido (B1232118) Group Reduction Pathways

A significant catabolic pathway for 3'-azido-2',3'-dideoxynucleosides, including the core structure of this compound, involves the enzymatic reduction of the 3'-azido group. nih.gov Research using rat liver models has demonstrated that this transformation is a general metabolic route. nih.gov

In studies with isolated rat hepatocytes and liver microsomes, 3'-azido-2',3'-dideoxyuridine (AZdU) was metabolized into two main catabolites: 3'-azido-2',3'-dideoxy-5'-β-D-glucopyranosyluridine (GAzddU) and 3'-amino-2',3'-dideoxyuridine (B1195452) (AMddU). nih.gov The formation of AMddU, which involves the reduction of the azido group to an amino group, was observed to increase significantly in the presence of NADPH. nih.gov This suggests a hepatic enzymatic process is responsible for this reduction. nih.gov The study further indicated that this reduction is not unique to AZdU but is a common pathway for other 3'-azido-2',3'-dideoxynucleosides as well. nih.gov

Table 1: Catabolites of 3'-azido-2',3'-dideoxyuridine Identified in Rat Liver Models nih.gov

Catabolite Full Chemical Name Metabolic Process
GAzddU 3'-azido-2',3'-dideoxy-5'-β-D-glucopyranosyluridine Glucuronidation

Research on Lymphatic Distribution in Preclinical Models

The lymphatic system is a key reservoir for certain viral infections, making the distribution of antiviral compounds to this system a critical area of research. Studies in preclinical mouse models have characterized the disposition of 3'-azido-2',3'-dideoxyuridine (AZdU) in lymphatic tissues.

Following intravenous, oral, and intraperitoneal administration in mice, AZdU was found to distribute into the lymphatic system, with detectable concentrations in neck, axillary, and mesenteric lymph nodes. nih.gov When comparing the lymphatic distribution of AZdU to that of 3'-azido-3'-deoxythymidine (AZT), it was observed that the accumulation of AZdU in various lymph nodes was 3-76% greater. nih.gov

The route of administration was shown to influence the relative exposure of the lymph nodes to the compound. nih.gov Intravenous and oral routes resulted in a more pronounced distribution into axillary lymph nodes compared to neck and mesenteric nodes. nih.gov In contrast, intraperitoneal administration led to a more uniform distribution across all three lymphatic regions studied. nih.gov

Table 2: Summary of 3'-azido-2',3'-dideoxyuridine (AZdU) Lymphatic Distribution in Mice nih.gov

Parameter Finding
Lymphatic Accumulation AZdU accumulation was 3-76% greater than AZT in lymph nodes.

| Route-Dependent Distribution | - Intravenous/Oral: Greater distribution to axillary lymph nodes. - Intraperitoneal: Similar distribution across neck, axillary, and mesenteric lymph nodes. |

Compound Names

AbbreviationFull Chemical Name
AZdU / AzddU3'-azido-2',3'-dideoxyuridine
GAzddU3'-azido-2',3'-dideoxy-5'-β-D-glucopyranosyluridine
AMddU3'-amino-2',3'-dideoxyuridine
AZT3'-azido-3'-deoxythymidine
NADPHNicotinamide adenine (B156593) dinucleotide phosphate (B84403)

Biological Activity in Preclinical and in Vitro Research Models

Antiviral Activity in Cellular Models

AzddU is recognized as an active anti-HIV compound. nih.govnih.gov Its evaluation in cellular models has been part of a broader effort to identify potent nucleoside analogues for antiretroviral applications. The position of the azido (B1232118) group on the sugar moiety is critical for its biological function. For instance, a study synthesizing 2'-azido-2',3'-dideoxypyrimidine nucleosides, which are positional isomers of AzddU, found that these compounds did not exhibit significant anti-HIV activity in H9 cells. nih.gov

Activity against Retroviruses (e.g., Human Immunodeficiency Virus, Murine Leukemia Virus) in Cell Culture

In vitro studies have demonstrated the activity of 3'-azido pyrimidine (B1678525) nucleoside analogues against various retroviruses. nih.gov Research involving analogues of thymidine (B127349) and 2'-deoxy-5-bromouridine showed significant activity against both Moloney-murine leukemia virus (M-MULV) and Human T-lymphotropic virus type III/lymphadenopathy-associated virus (HTLV-III/LAV), an early designation for HIV. nih.gov

The 3'-azido analogue of thymidine was particularly potent against M-MULV, with a 50% effective dose (ED50) of 0.02 µM. nih.gov The same compound showed an ED50 of 0.23 µM against HIV. nih.gov The 3'-azido analogue of 2'-deoxy-5-bromouridine was also active, with ED50 values of 1.5 µM against M-MULV and 2.3 µM against HIV. nih.gov These findings highlight the general efficacy of the 3'-azido nucleoside class against retroviral replication in cell culture. nih.gov

Antiviral Activity of 3'-Azido Nucleoside Analogues in Cell Culture
CompoundVirusED50 (µM)Reference
3'-Azido analogue of thymidineMoloney-murine leukemia virus (M-MULV)0.02 nih.gov
3'-Azido analogue of thymidineHuman Immunodeficiency Virus (HIV)0.23 nih.gov
3'-Azido analogue of 2'-deoxy-5-bromouridineMoloney-murine leukemia virus (M-MULV)1.5 nih.gov
3'-Azido analogue of 2'-deoxy-5-bromouridineHuman Immunodeficiency Virus (HIV)2.3 nih.gov

Evaluation in Infected Cell Lines and Viral Replication Assays

The assessment of antiviral efficacy relies on assays conducted in infected cell lines that measure the inhibition of viral replication. nih.gov For M-MULV, infected SC-1 host cells were utilized to determine the compounds' activity. nih.gov The antiviral effects were quantified by measuring the reduction in viral production, leading to the calculation of ED50 values. nih.gov Similarly, activity against HIV was tested in appropriate human cell lines, such as H9 cells. nih.govnih.gov The active compounds in these studies were found to be non-toxic to the host cells at concentrations up to 100 µM, indicating a favorable selectivity index. nih.gov

Cytotoxic Activity in Human Cancer Cell Lines

The cytotoxic potential of AzddU and its analogues has been a subject of investigation, particularly concerning their selectivity towards cancer cells over healthy cells.

Evaluation in Various Cancer Cell Lines (e.g., Breast, Cervical, Oral) using In Vitro Assays

While specific studies detailing the in vitro cytotoxicity of 3'-Azido-2',3'-dideoxyuridine (B1200160) (AzddU) in breast, cervical, or oral cancer cell lines are not extensively covered in the reviewed literature, significant research has been conducted on its close analogue, 3'-azido-3'-deoxythymidine (AZT). Chronic in vitro exposure of F3II mouse mammary carcinoma cells to AZT resulted in reduced tumorigenicity. nih.gov In human cervical carcinoma cells (HeLa), the cytotoxic effects of AZT have been shown to be modulated by the expression of folate receptors. nih.gov

Comparative Cytotoxicity Studies for Selectivity Research

Comparative studies are crucial for determining the therapeutic window of potential anticancer agents. Research on AZT has demonstrated selective cytotoxicity against various carcinoma cell lines while showing minimal effect on normal epithelial cells. researchgate.net One study found that AZT induced a dose-dependent growth inhibition of human carcinoma lines from the breast (MCF-7), prostate (DU-145), and colon (CX-1), with 50% inhibitory concentrations (IC50) in the range of 22-24 µM. researchgate.net In contrast, no significant effect on the growth of the control monkey kidney epithelial cell line (CV-1) was observed at concentrations as high as 50 µM. researchgate.net

Further research highlighted an even more potent and selective effect, where AZT inhibited the growth of the MCF-7 human breast cancer cell line with an IC50 of 10 nM, a concentration 1000 times lower than that required to inhibit the T-cell leukemia cell line CEM (IC50 = 14 µM). researchgate.net This high degree of selectivity underscores the potential for targeting specific cancer types with this class of compounds. researchgate.net

Comparative Cytotoxicity of 3'-Azido-3'-deoxythymidine (AZT)
Cell LineCell TypeIC50Reference
MCF-7Human Breast Carcinoma22 µM researchgate.net
MCF-7Human Breast Carcinoma10 nM researchgate.net
DU-145Human Prostate Carcinoma24 µM researchgate.net
CX-1Human Colon Carcinoma23 µM researchgate.net
CEMT-cell Leukemia14 µM researchgate.net
CV-1Monkey Kidney Epithelial (Control)> 50 µM researchgate.net

Exploratory Preclinical Studies in Animal Models (e.g., Pharmacokinetic Distribution Research)

Pharmacokinetic studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion of a compound. The pharmacokinetics of AzddU have been characterized and compared with AZT in both mice and rhesus monkeys. nih.govnih.gov

In mice, after intravenous administration, the pharmacokinetic parameters of half-life (t1/2), total clearance (CIt), and steady-state volume of distribution (Vss) were similar for both AzddU and AZT. nih.gov Notably, brain-to-serum concentration ratios for AzddU were significantly greater than those for AZT at a 50 mg/kg dose, suggesting better penetration of the central nervous system for AzddU. nih.gov

A study in rhesus monkeys also found that the half-life, total clearance, and steady-state volume of distribution were similar for both compounds. nih.gov AzddU and AZT were both able to penetrate the cerebrospinal fluid (CSF), with CSF-to-serum concentration ratios ranging from 0.05 to 0.25 one hour after administration. nih.gov Oral absorption of both compounds was nearly complete at a 60 mg/kg dose, although bioavailability was lower at higher doses, suggesting a potentially saturable absorption mechanism. nih.gov

Comparative Pharmacokinetics of AzddU and AZT in Mice (50 mg/kg IV Dose)
CompoundTotal Clearance (CIt) (L/hr/kg)Brain/Serum Concentration RatioReference
AzddU1.270.234 ± 0.282 nih.gov
AZT1.380.064 ± 0.025 nih.gov

Structure Activity Relationship Sar and Derivative Optimization

Conformational Studies and Stereochemical Influences on Activity

X-ray crystallography provides precise, solid-state information about the molecular geometry of nucleoside analogues. Studies on various 2'-deoxycytidine and its 5-fluoro congeners reveal that the sugar moieties predominantly adopt a C2'-endo conformation. scispace.com This pucker is characteristic of nucleotides in B-form DNA. colostate.edu Furthermore, the orientation of the uracil base with respect to the sugar ring is consistently found to be in the anti conformation, which is the standard conformation for pyrimidines in DNA and RNA due to steric hindrance. colostate.eduscispace.com This structural arrangement is critical for proper alignment within the active site of target enzymes like reverse transcriptases.

Computational modeling complements experimental data by providing insights into the dynamic behavior of nucleosides in solution. These studies confirm that the furanose ring is flexible and exists in a dynamic equilibrium between the South (C2'-endo) and North (C3'-endo) conformations. nih.gov The preference for a particular pucker has significant implications for biological function. For instance, for a nucleotide to be a substrate for excision by HIV-1 reverse transcriptase, its 3'-terminal sugar must adopt a South conformation. nih.gov Nucleosides with a bias towards a North conformation are more resistant to this excision process, which is a mechanism of drug resistance. nih.gov The presence of electronegative substituents on the sugar ring can profoundly influence this equilibrium. nih.gov

Table 1: Sugar Pucker Conformation and Biological Implications

Conformation Pseudorotation Angle Associated Nucleic Acid Form Biological Relevance for Analogues
C2'-endo (South) ~162° B-form DNA Favorable for incorporation by some viral polymerases; required for excision by HIV-1 RT. nih.govx3dna.org
C3'-endo (North) ~18° A-form RNA May reduce susceptibility to excision, potentially overcoming some forms of drug resistance. nih.govx3dna.org

Impact of Substituents on the Sugar Moiety (e.g., 2', 3'-positions) on Biological Activity

Modifications at the 2' and 3' positions of the sugar ring are central to the mechanism of action and activity of dideoxynucleoside analogues. The 3'-azido group is a key pharmacophore in many potent antiviral agents.

The site of azido (B1232118) substitution significantly influences the reactivity and biological effect. nih.gov For example, 2′-azido-2′-deoxyuridine 5′-phosphate is a potent inhibitor of ribonucleotide reductases. nih.gov The introduction of a 3'-azido group, as in 3'-azido-2',3'-dideoxyuridine (B1200160) (AzdU) and its thymidine (B127349) analogue Zidovudine (AZT), creates a chain-terminating inhibitor of reverse transcriptases. nih.govmedchemexpress.com Once the analogue is incorporated into a growing DNA chain, the 3'-azido group prevents the formation of the next 3',5'-phosphodiester bond, halting DNA synthesis.

Adding other substituents, such as fluorine, at the 2' position can further modulate activity. These modifications can alter the sugar pucker equilibrium and the analogue's interaction with viral and cellular kinases. nih.govnih.gov For example, 2'-ara-F-modified nucleosides adopt an intermediate South/East pucker, which can render them poor substrates for excision. nih.gov

Influence of Modifications at the 5-Position of the Uracil Base on Analog Functionality

Research has shown that introducing small, often lipophilic, groups at the 5-position can enhance antiviral potency. For example, the 3'-azido analogues of 5-bromouridine and 5-iodouridine were found to be active against retroviruses. sci-hub.box The nature of the C5-substituent can also alter the electronic properties of the uracil ring, which can be important for base pairing and enzyme recognition. nih.gov

Table 2: Effect of 5-Position Substituents on Antiretroviral Activity of 3'-Azido-2',3'-dideoxy-pyrimidine Analogues

5-Position Substituent Analogue Antiviral Activity (ED₅₀ against HTLV-III/LAV)
-H 3'-Azido-2',3'-dideoxyuridine (AzdU) Not specified as highly active in this specific study
-CH₃ 3'-Azido-3'-deoxythymidine (AZT) 0.23 µM sci-hub.box
-Br 3'-Azido-2',3'-dideoxy-5-bromouridine 2.3 µM sci-hub.box
-I 3'-Azido-2',3'-dideoxy-5-iodouridine 3.0 µM sci-hub.box

Data sourced from a comparative study of pyrimidine (B1678525) deoxyribonucleoside analogues. sci-hub.box

Structure-Activity Correlates for Phosphoramidate and Other Prodrug Linkages

A significant challenge for nucleoside analogues is their reliance on cellular kinases for activation via phosphorylation to the triphosphate form. This initial phosphorylation step is often inefficient and can be a rate-limiting factor. nih.gov Prodrug strategies, particularly the phosphoramidate (ProTide) approach, have been developed to bypass this dependence. nih.govsemanticscholar.org

ProTides mask the 5'-monophosphate of the nucleoside with an aryl group and an amino acid ester. nih.gov This modification neutralizes the negative charge of the phosphate (B84403), enhancing cell membrane permeability. Once inside the cell, the prodrug is enzymatically cleaved to release the 5'-monophosphate, which can then be efficiently converted to the active triphosphate. semanticscholar.org The choice of the amino acid ester and the aryl group is critical for modulating the stability and intracellular activation rate of the prodrug. For instance, a study on phosphoramidate conjugates of AZT glycerolipid derivatives found that a compound containing an ethyl ester of α-alanine was the most active, with an EC₅₀ value of 0.014 µM against HIV-1. utmb.edu

Comparative Analysis of 3'-Azido vs. 3'-Amino Analogues in Research

The replacement of the 3'-azido group with a 3'-amino group can significantly alter the biological properties of nucleoside analogues. Both functionalities have been explored in the development of antiviral agents.

Studies that have synthesized and tested both 3'-azido and 3'-amino derivatives have provided valuable SAR data. Generally, the 3'-azido analogues, such as AZT, have demonstrated potent activity against retroviruses. sci-hub.box The corresponding 3'-amino analogues have also been synthesized, but their activity can be variable. For example, in one study, 3'-amino derivatives were synthesized but the most potent compounds identified were the 3'-azido and 2',3'-unsaturated analogues. sci-hub.box The azido group's size, electronegativity, and ability to act as a bioisostere for the hydroxyl group while preventing chain elongation contribute to its effectiveness. The amino group, being a hydrogen bond donor and susceptible to protonation, introduces different steric and electronic properties that can lead to different interactions with target enzymes.

Advanced Applications in Chemical Biology and Molecular Biology Research

Utilization as Building Blocks for Oligonucleotide Synthesis

The introduction of modified nucleosides is fundamental to expanding the functional capacity of synthetic DNA and RNA. 3'-Azido-2',3'-dideoxyuridine (B1200160), derived from its 5'-trityl protected form, is a key building block for creating oligonucleotides with a 3'-terminal azide (B81097) group. This terminal modification is a gateway for subsequent chemical conjugations.

Phosphoramidite (B1245037) Chemistry for Chemical Synthesis of Modified Nucleic Acids

The phosphoramidite method is the standard for automated, solid-phase synthesis of oligonucleotides. A significant challenge in using azido-modified nucleosides is the potential reactivity between the azide group and the P(III) phosphoramidite reagents used during the coupling step, which could lead to an unwanted Staudinger reaction. rsc.org However, research has shown that immobilizing a 3'-azido modified nucleoside onto a solid support allows it to serve as a stable starting point for oligonucleotide synthesis. rsc.org The azido (B1232118) group remains largely intact throughout the repeated cycles of deblocking, coupling, capping, and oxidation, enabling the reliable production of oligonucleotides with a 3'-terminal azide. nih.govacs.org

The general cycle for incorporating subsequent nucleotides onto the azido-modified starter unit is summarized below.

StepActionPurpose
1. DeblockingRemoval of the 5'-dimethoxytrityl (DMT) group from the growing oligonucleotide chain.Exposes a free 5'-hydroxyl group for the next coupling reaction.
2. CouplingAddition of the next phosphoramidite monomer to the 5'-hydroxyl group.Extends the oligonucleotide chain by one nucleotide.
3. CappingAcetylation of any unreacted 5'-hydroxyl groups.Prevents the formation of deletion mutants (failure sequences).
4. OxidationConversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.Stabilizes the newly formed internucleotide bond.

This cycle is repeated until the desired sequence is assembled, resulting in a full-length oligonucleotide anchored to the solid support with a stable 3'-azido functionality ready for post-synthetic modifications.

Enzymatic Incorporation of 3'-Azido Nucleoside Triphosphates into DNA/RNA

Beyond chemical synthesis, azido-modified nucleosides can be incorporated into nucleic acids enzymatically. For this to occur, the nucleoside must be in its 5'-triphosphate form (e.g., 3'-azido-2',3'-dideoxyuridine 5'-triphosphate). DNA and RNA polymerases can recognize these modified triphosphates and incorporate them into a growing nucleic acid strand. google.com

The presence of the 3'-azido group, which replaces the 3'-hydroxyl group necessary for phosphodiester bond formation, typically results in chain termination. This property makes 3'-azido nucleoside triphosphates useful tools in sequencing and for creating oligonucleotides with a defined 3'-terminal azide. This terminal azide can then be used for ligation to other molecules. rsc.orgnih.gov For example, a 3'-azido group can be enzymatically added to an RNA strand using poly(A) polymerase with 3'-azido-2',3'-dideoxyadenosine (B1210982) triphosphate, preparing the RNA for subsequent click ligation reactions. rsc.org

Design of Functionalized Nucleic Acid Probes and Conjugates

The azido group is a bioorthogonal chemical handle, meaning it is stable in biological systems and does not react with endogenous functional groups. nih.gov This property makes azido-modified oligonucleotides excellent platforms for creating functionalized probes and conjugates for a variety of research applications.

Development of 2'-Azido-Modified RNA Constructs for Molecular Studies

While the primary compound of discussion is a 3'-azido-dideoxyuridine, the utility of the azido group is broadly applicable. In RNA research, the 2'-position of the ribose sugar is a common site for modification. The synthesis of 2'-azido cytidine (B196190) and guanosine (B1672433) building blocks has enabled their site-specific incorporation into RNA strands. acs.orgnih.gov

These 2'-azido modifications have several favorable properties:

Structural Stability : The 2'-azido group is small, polar, and supports the C3'-endo ribose conformation characteristic of A-form RNA helices. nih.govacs.orgnih.gov

Nuclease Resistance : Modifications at the 2'-position can enhance the resistance of RNA to degradation by nucleases. acs.org

Chemical Versatility : The azido group serves as a reactive site for attaching labels, such as fluorescent dyes or quenchers, to create molecular probes like molecular beacons. nih.gov

X-ray crystallographic analysis of RNA duplexes containing 2'-azido modifications has provided detailed structural insights, confirming that the modification is well-tolerated within the helical structure and can form distinct water-bridged hydrogen bonds in the minor groove. acs.orgnih.gov

Click Chemistry-Mediated Ligation in Nucleic Acid Engineering Research

The most powerful application of the azido group in nucleic acid chemistry is its use in cycloaddition reactions, commonly known as "click chemistry". acs.org This refers to a set of reactions that are rapid, high-yield, and tolerant of a wide range of functional groups and solvents, including water. rsc.orgidtdna.com The two main types are:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This is the most common form of click chemistry, where a copper(I) catalyst promotes the reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted triazole linkage. rsc.orgacs.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This reaction does not require a toxic metal catalyst. It uses a strained cyclooctyne (B158145) that reacts readily with an azide. rsc.orgnih.gov This approach is particularly valuable for applications in living cells. mdpi.com

These reactions allow for the efficient ligation of azido-modified nucleic acids to molecules containing an alkyne group (or vice versa). nih.gov This has been used to label DNA and RNA with reporter groups, cross-link strands, cyclize oligonucleotides, and attach nucleic acids to surfaces. rsc.orgacs.org The resulting triazole linkage is chemically stable and has been shown to be biocompatible, with DNA polymerases capable of reading through the modified backbone during PCR. nih.gov

Reaction TypeCatalystKey FeaturePrimary Application
CuAAC Copper(I)High efficiency and regioselectivity. rsc.orgacs.orgIn vitro labeling, ligation, and material science. rsc.org
SPAAC None (uses strained alkyne)Metal-free, bioorthogonal. nih.govmdpi.comIn vivo labeling and modifications in cellular environments. nih.gov

Research on Modified Nucleosides for RNA Interference (RNAi) Studies

RNA interference (RNAi) is a natural gene-silencing process guided by small interfering RNAs (siRNAs). wikipedia.org Chemical modification of siRNAs is a key strategy to improve their therapeutic potential by enhancing stability, reducing off-target effects, and improving cellular uptake. nih.govresearchgate.net

Azido-modified nucleosides, particularly 2'-azido modifications, have been explored for their utility in siRNA technologies. nih.govacs.orgnih.gov Studies have shown that 2'-azido modifications are well-tolerated in the guide strand of an siRNA duplex, even at the cleavage site, and can lead to efficient gene silencing. acs.orgnih.govnih.gov The silencing activity of siRNAs containing 2'-azido groups has been demonstrated to be comparable or even superior to other common modifications like 2'-fluoro or 2'-O-methyl. nih.gov

Emerging Research Perspectives and Future Directions

Development of Advanced Synthetic Strategies for Complex Analogues

The synthesis of nucleoside analogues has evolved from linear, step-by-step modifications to more sophisticated and efficient strategies. The 3'-azido-5'-trityl-2',3'-dideoxyuridine scaffold is an ideal platform for these advanced methods, enabling the creation of diverse and complex molecular structures.

Key synthetic approaches adaptable for generating analogues from this precursor include the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). numberanalytics.comnih.gov These "click chemistry" reactions are highly efficient and regiospecific, allowing the 3'-azido group to be conjugated with a vast array of alkyne-containing molecules. numberanalytics.comillinois.edu This modular approach facilitates the rapid synthesis of compound libraries with diverse functionalities, including peptides, fluorophores, or other pharmacophores. nih.govnih.gov

For instance, the CuAAC reaction has been successfully employed to create 1,2,3-triazole-linked nucleoside dimers and bioconjugates with steroids. nih.gov More advanced strategies focus on creating macrocyclic nucleosides through intramolecular click reactions, where preorganization of the molecule enhances the efficiency of the cyclization process. beilstein-journals.org

Furthermore, stereoselective synthesis methods are being developed to ensure precise control over the three-dimensional arrangement of atoms, which is critical for biological activity. yuntsg.comopenaccesspub.org These advanced strategies, summarized in the table below, are moving the field beyond simple modifications toward the rational design of highly complex and functionally optimized nucleoside analogues.

Synthetic Strategy Description Application for 3'-Azido Analogues Reference(s)
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) A highly efficient and regiospecific reaction that "clicks" an azide (B81097) and a terminal alkyne together to form a 1,4-disubstituted 1,2,3-triazole.Conjugation to peptides, fluorophores, steroids; formation of nucleoside dimers. numberanalytics.comnih.govillinois.edu
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) A copper-free click reaction using strained cyclooctynes that is biocompatible and suitable for use in living systems.Labeling of biomolecules in live cells without copper-induced toxicity. nih.govnih.gov
Intramolecular Cycloaddition A strategy where the azide and alkyne moieties are present on the same molecule, leading to the formation of macrocyclic structures upon reaction.Creation of novel constrained nucleoside analogues with unique structural and binding properties. beilstein-journals.org
Stereoselective Synthesis Methods that control the formation of a specific stereoisomer, crucial for ensuring proper interaction with chiral biological targets like enzymes.Generation of enantiomerically pure nucleoside analogues to improve efficacy and reduce off-target effects. yuntsg.comopenaccesspub.org

Exploration of Novel Biochemical Targets Beyond Viral Enzymes and Telomerase

While the primary utility of many 3'-azido-dideoxynucleosides has been as chain-terminating inhibitors of viral reverse transcriptases and telomerase, recent research has begun to uncover interactions with other cellular machinery, opening new avenues for therapeutic development. wikipedia.orgnih.gov

A significant finding revealed that 3'-azido-2',3'-dideoxyuridine (B1200160) (AzdU) is metabolized in human peripheral blood mononuclear cells and bone marrow cells into previously unrecognized compounds: 3'-azido-2',3'-dideoxyuridine-5'-O-diphosphoglucose and 3'-azido-2',3'-dideoxyuridine-5'-O-diphospho-N-acetylglucosamine. nih.gov The accumulation of these diphosphohexose derivatives points to an intersection with carbohydrate metabolism pathways, representing a novel area of biochemical interaction for this class of compounds. nih.gov This discovery suggests that the biological effects of AzdU may extend beyond direct inhibition of DNA synthesis.

Furthermore, studies on the closely related compound 3'-azido-3'-deoxythymidine (AZT) have shown that it can act as a competitive inhibitor of mitochondrial thymidine (B127349) kinase 2. nih.gov This inhibition can lead to a depletion of the mitochondrial thymidine triphosphate (TTP) pool, subsequently impairing mitochondrial DNA replication. nih.gov Given the structural similarity, it is plausible that AzdU could exert similar effects on mitochondrial nucleoside metabolism, presenting a biochemical target distinct from viral enzymes or telomerase. This line of inquiry could explain certain tissue-specific toxicities and open possibilities for targeting metabolic processes in diseases characterized by altered mitochondrial function.

Potential Biochemical Target Observed/Hypothesized Mechanism Significance Reference(s)
Carbohydrate Metabolism Enzymes AzdU is converted into 5'-O-diphosphohexose derivatives in human cells.Indicates engagement with pathways beyond nucleic acid synthesis; potential for metabolic modulation. nih.gov
Mitochondrial Thymidine Kinase 2 (TK2) By analogy with AZT, AzdU may competitively inhibit TK2, leading to depletion of mitochondrial TTP pools.Potential mechanism for mitochondrial toxicity and a target for modulating mitochondrial DNA replication. nih.gov

Integration with Systems Biology Approaches for Comprehensive Mechanistic Elucidation

Understanding the full biological impact of a molecule like AzdU requires a holistic view of its interactions within the complex cellular environment. Systems biology, particularly through techniques like chemoproteomics, offers a powerful framework for achieving this comprehensive mechanistic elucidation. biorxiv.orgdrugdiscoverychemistry.com

Chemoproteomics enables the proteome-wide identification of a small molecule's binding partners. researchgate.netnih.gov The 3'-azido group of AzdU is an ideal chemical handle for this approach. It can be utilized in a "probe-based" workflow:

Probe Synthesis: The nucleoside is functionalized, for example, with a photoreactive group to enable covalent cross-linking to interacting proteins upon UV irradiation. nih.gov

Cellular Labeling: The probe is introduced to living cells or cell lysates, where it binds to its protein targets.

Target Enrichment: After binding (and cross-linking), the azide handle is used in a click reaction to attach a biotin (B1667282) tag. Biotinylated proteins can then be selectively captured and enriched from the complex proteome. nih.gov

Target Identification: The enriched proteins are identified and quantified using advanced mass spectrometry. researchgate.net

This unbiased, proteome-wide approach can reveal not only the intended primary target but also a network of off-target interactions. Such a map of the "interactome" provides a comprehensive view of the compound's mechanism of action, explains potential side effects, and can uncover entirely new therapeutic applications. While this approach has not yet been specifically reported for this compound derivatives, it represents a clear and powerful future direction for the field. drugdiscoverychemistry.com

Innovations in Chemical Biology Tools and Nucleic Acid Engineering

The unique chemical properties of the azido (B1232118) group have positioned 3'-azido-dideoxynucleosides as versatile tools in chemical biology and nucleic acid engineering. The 5'-trityl group is essential during the chemical synthesis of oligonucleotides, allowing for the precise, stepwise addition of bases, including the modified uridine. Once incorporated, the 3'-azido group serves a dual function: it acts as a chain terminator for polymerases, but also as a bioorthogonal handle for subsequent chemical modification. researchgate.net

This functionality allows for the precise engineering of nucleic acids. Using click chemistry (CuAAC or SPAAC) or Staudinger ligation, a wide variety of molecules can be attached to the 3'-terminus of a DNA or RNA strand where the azido-nucleoside has been incorporated. acs.orgbiosyn.com This has led to several key innovations:

Fluorescent Labeling: Fluorophores can be "clicked" onto the azido group, enabling the visualization and tracking of nucleic acids within living cells for diagnostic and research purposes. nih.gov

Bioconjugation: The attachment of peptides, proteins, or lipids can alter the properties of nucleic acids, for example, to improve cellular uptake or for targeted delivery. researchgate.net

Modified mRNA: The incorporation of modified nucleosides, including those with reactive handles, is a cornerstone of synthetic messenger RNA (modRNA) technology, used in vaccines and therapeutics to enhance stability and reduce immunogenicity. wikipedia.org

DNA Nanotechnology: The ability to precisely link oligonucleotide strands together via triazole linkages is being explored for the construction of novel DNA-based nanostructures and materials. mdpi.com

These applications transform 3'-azido-2',3'-dideoxyuridine from a mere building block into a sophisticated tool for manipulating and studying biological systems at the molecular level.

Q & A

Q. What are the key steps in synthesizing 3'-Azido-5'-trityl-2',3'-dideoxyuridine, and how are intermediates characterized?

The synthesis typically involves sequential functionalization of the nucleoside scaffold. For example, azido group introduction at the 3'-position is achieved via Mitsunobu-type reactions or nucleophilic substitution with sodium azide, while the 5'-trityl group is added to protect the hydroxyl during synthesis . Characterization relies on NMR (to confirm azido and trityl positions), mass spectrometry (for molecular weight validation), and HPLC (to assess purity). Critical intermediates, such as 5'-O-trityl-2'-deoxyuridine, should be verified using 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to ensure regioselective modifications .

Q. How does the presence of the 3'-azido group influence the compound’s stability under standard laboratory conditions?

The 3'-azido group is photolabile and prone to reduction under acidic or reductive conditions. Stability studies recommend storing the compound in anhydrous, dark environments at -20°C. Degradation products (e.g., amine derivatives via Staudinger reduction) should be monitored using TLC or LC-MS . For kinetic stability, accelerated aging experiments under varying pH and temperature can quantify half-life .

Advanced Research Questions

Q. What experimental strategies optimize the low-yielding azidation step in synthesizing 3'-azido derivatives?

Low yields in azidation (e.g., 10–30% in some protocols ) often stem from competing side reactions. Optimization strategies include:

  • Temperature control : Maintaining sub-0°C conditions during azido group introduction to suppress decomposition .
  • Protecting group selection : Using bulky silyl or trityl groups to sterically hinder undesired reactions .
  • Catalyst screening : Employing phase-transfer catalysts (e.g., tetrabutylammonium iodide) to enhance reaction efficiency . Post-reaction, flash chromatography with ethyl acetate/hexane gradients can isolate the target compound from byproducts .

Q. How do contradictory reports on the antiviral activity of 3'-azido nucleosides inform mechanistic studies?

While 3'-azido-3'-deoxythymidine (AZT) is a potent HIV inhibitor, structurally similar compounds like 3'-azido-5'-isocyano derivatives lack activity due to poor phosphorylation or binding to reverse transcriptase (RT) . To resolve contradictions:

  • Enzymatic assays : Compare the KiK_i values of this compound triphosphate against HIV RT and human DNA polymerase α to assess selectivity .
  • Metabolic profiling : Quantify intracellular phosphorylation using radiolabeled analogs or LC-MS/MS to identify activation barriers .
  • Structural modeling : Use molecular docking to evaluate steric clashes between the 5'-trityl group and RT’s active site .

Q. What methodological approaches validate the anti-mycobacterial activity of 3'-azido-2',3'-dideoxyuridine analogs?

For Mycobacterium tuberculosis studies:

  • MIC determination : Perform broth microdilution assays (e.g., MIC50_{50} = 1 µg/mL for 3'-azido-5-ethyl derivatives ).
  • Synergy testing : Combine with first-line drugs (e.g., isoniazid) to identify additive effects via checkerboard assays .
  • Resistance profiling : Serial passage experiments under sub-MIC conditions can detect mutations in target enzymes (e.g., thymidine kinase) .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies in cytotoxicity profiles across cell lines?

Cell-type-specific toxicity (e.g., higher IC50_{50} in CEM/TK⁻ vs. CEM/0 cells) may reflect variations in nucleoside kinase expression. To validate:

  • Knockdown/knockout models : Use CRISPR-Cas9 to delete thymidine kinase (TK) and assess compound activation .
  • Metabolomic profiling : Compare intracellular triphosphate levels via HPLC-coupled radiometric detection .
  • Cross-species testing : Evaluate toxicity in primary human PBMCs vs. immortalized cell lines to model physiological relevance .

Q. What analytical techniques differentiate this compound from its deprotected analogs?

  • IR spectroscopy : The azido group’s characteristic ~2100 cm⁻¹ stretch confirms retention post-synthesis .
  • X-ray crystallography : Resolves spatial arrangement of the trityl group and azido orientation .
  • Stability-indicating assays : Stress testing under UV light or reducing agents (e.g., TCEP) followed by HPLC-DAD detects degradation .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC158–160°C (decomposes)
LogP (Trityl derivative)HPLC (C18 column)3.2 ± 0.3
HIV RT Inhibition (IC50_{50})Enzymatic assay0.8 µM (vs. 0.2 µM for AZT-TP)
Cytotoxicity (CC50_{50})MTT assay (PBMCs)>100 µM

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.